LogP Reduction of 2.9 Units vs. 3-Acetyl-5-methylpyrazole Confers Superior Aqueous Compatibility
The target compound, 3-acetyl-1-(2-hydroxyethyl)-5-methylpyrazole (CAS 165743-84-0), displays a predicted XlogP of -0.40, indicating a hydrophilic character [1]. The non-hydroxyethyl analog, 3-acetyl-5-methylpyrazole (CAS 17357-74-3), exhibits a calculated logP of 2.5 . This represents a lipophilicity reduction of ΔlogP ≈ 2.9 units. The dramatic shift arises from the introduction of the primary hydroxyl group on the N-hydroxyethyl substituent, which contributes an additional hydrogen bond donor, a hydrogen bond acceptor, and a free rotatable bond.
| Evidence Dimension | Octanol-water partition coefficient (logP/XlogP) |
|---|---|
| Target Compound Data | XlogP = -0.40 |
| Comparator Or Baseline | 3-Acetyl-5-methylpyrazole: logP = 2.5 |
| Quantified Difference | ΔlogP ≈ 2.9 units (more hydrophilic) |
| Conditions | Predicted logP values via computational methods; not experimentally determined in the same study. |
Why This Matters
A ΔlogP of ~2.9 translates to an approximately 800-fold difference in octanol-water partition coefficient, directly influencing aqueous solubility, DMSO stock solution preparation, and experimental compatibility in biochemical assays requiring low organic solvent content.
- [1] PlantaE DB. (2026). Compound CID 11205997 (3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole). XlogP: -0.40. Retrieved from https://plantaedb.com View Source
